(1R,2S)-2-aminocycloheptane-1-carboxylic Acid Hydrochloride
CAS No.: 522644-07-1
Cat. No.: VC13308544
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 522644-07-1 |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | (1R,2S)-2-aminocycloheptane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c9-7-5-3-1-2-4-6(7)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7+;/m1./s1 |
| Standard InChI Key | KCRZBDJVYOBHIP-HHQFNNIRSA-N |
| Isomeric SMILES | C1CC[C@H]([C@H](CC1)N)C(=O)O.Cl |
| SMILES | C1CCC(C(CC1)N)C(=O)O.Cl |
| Canonical SMILES | C1CCC(C(CC1)N)C(=O)O.Cl |
Introduction
Structural and Stereochemical Features
The molecular structure of (1R,2S)-2-aminocycloheptane-1-carboxylic acid hydrochloride comprises a cycloheptane backbone substituted with an amino group (-NH₂) at the 2-position and a carboxylic acid (-COOH) at the 1-position, stabilized as a hydrochloride salt. The seven-membered ring introduces unique conformational flexibility compared to smaller cycloalkane analogs, reducing ring strain and enabling diverse intermolecular interactions .
Stereochemical Configuration
The (1R,2S) designation specifies the absolute configuration of the chiral centers. This stereochemistry is critical for enantioselective interactions in biological systems, such as enzyme binding or receptor activation. X-ray crystallography and chiral HPLC are typically employed to verify the configuration and enantiomeric purity .
Table 1: Key Structural Properties
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves multi-step routes starting from cycloheptanone:
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Oxime Formation: Cycloheptanone reacts with hydroxylamine hydrochloride to yield cycloheptanone oxime.
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Beckmann Rearrangement: The oxime undergoes acid-catalyzed rearrangement to form 2-aminocycloheptanone.
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Reduction: The ketone group is reduced using agents like sodium borohydride (NaBH₄) to produce 2-aminocycloheptane.
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Carboxylation: Introduction of the carboxylic acid group via carbon dioxide under high pressure.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Industrial Production
Industrial processes optimize yield and purity through continuous flow reactors and catalytic systems. Enantioselective synthesis employs chiral catalysts or resolving agents to achieve high enantiomeric excess (ee > 98%) .
Physicochemical Properties
Thermodynamic Parameters
Spectroscopic Characterization
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¹H NMR: Peaks at δ 1.2–2.1 ppm (cycloheptane protons), δ 3.4 ppm (NH₂), and δ 12.1 ppm (COOH).
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IR Spectroscopy: Stretches at ~1700 cm⁻¹ (C=O), ~3000 cm⁻¹ (N–H), and 2500–3000 cm⁻¹ (HCl).
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Mass Spectrometry: Molecular ion peak at m/z 191.45 confirms molecular weight .
Applications in Research and Industry
Pharmaceutical Development
The compound serves as a chiral building block for protease inhibitors and neuromodulators. Its conformational flexibility enhances binding entropy in enzyme-active sites .
Material Science
Incorporated into polymers to improve thermal stability and mechanical strength. The cycloheptane ring reduces crystallinity, enhancing material flexibility .
Biochemical Studies
Used to probe amino acid transport mechanisms and protein folding dynamics. The hydrochloride salt facilitates aqueous solubility in in vitro assays .
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